Cas no 2034464-79-2 (3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

3-{1-[3-(Trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a pyridopyrimidinone core linked to a piperidinyl moiety functionalized with a 3-(trifluoromethoxy)benzoyl group. This compound exhibits potential as a pharmacologically active intermediate, particularly in medicinal chemistry research, owing to its trifluoromethoxy-substituted aromatic system and fused bicyclic scaffold. The presence of the electron-withdrawing trifluoromethoxy group may enhance metabolic stability and binding affinity in target interactions. Its rigid polycyclic framework suggests utility in the development of kinase inhibitors or other small-molecule therapeutics. The compound's synthetic versatility allows for further derivatization, making it a valuable candidate for structure-activity relationship studies in drug discovery programs.
3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one structure
2034464-79-2 structure
Product name:3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one
CAS No:2034464-79-2
MF:C20H17F3N4O3
Molecular Weight:418.369194746017
CID:6587110
PubChem ID:119104575

3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one
    • 3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
    • 2034464-79-2
    • F6559-0707
    • 3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
    • AKOS026697996
    • 3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
    • インチ: 1S/C20H17F3N4O3/c21-20(22,23)30-15-4-1-3-13(11-15)18(28)26-9-6-14(7-10-26)27-12-25-17-16(19(27)29)5-2-8-24-17/h1-5,8,11-12,14H,6-7,9-10H2
    • InChIKey: MTYNANPNZMCXTL-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(=C1)C(N1CCC(CC1)N1C=NC2C(=CC=CN=2)C1=O)=O)(F)F

計算された属性

  • 精确分子量: 418.12527490g/mol
  • 同位素质量: 418.12527490g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 30
  • 回転可能化学結合数: 3
  • 複雑さ: 679
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų
  • XLogP3: 3

3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6559-0707-25mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
25mg
$109.0 2023-09-08
Life Chemicals
F6559-0707-100mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
100mg
$248.0 2023-09-08
Life Chemicals
F6559-0707-1mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
1mg
$54.0 2023-09-08
Life Chemicals
F6559-0707-30mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
30mg
$119.0 2023-09-08
Life Chemicals
F6559-0707-20μmol
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6559-0707-10μmol
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6559-0707-10mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
10mg
$79.0 2023-09-08
Life Chemicals
F6559-0707-75mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
75mg
$208.0 2023-09-08
Life Chemicals
F6559-0707-2mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
2mg
$59.0 2023-09-08
Life Chemicals
F6559-0707-5mg
3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2034464-79-2
5mg
$69.0 2023-09-08

3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one 関連文献

3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2034464-79-2 and Product Name: 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one

Compound with the CAS number 2034464-79-2 and the product name 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique functional groups present in this molecule make it a promising candidate for further investigation in drug discovery and development.

The core structure of this compound consists of a pyrido[2,3-d]pyrimidine scaffold, which is a fused heterocyclic system incorporating both pyridine and pyrimidine rings. This type of scaffold is well-known for its biological activity and has been extensively studied in the development of various pharmaceutical agents. The presence of a trifluoromethoxy group at the 3-position of the benzoyl moiety enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

The piperidine ring in the molecule contributes to its solubility and bioavailability, making it an attractive candidate for oral administration. Piperidine derivatives are frequently employed in medicinal chemistry due to their favorable pharmacokinetic properties. The benzoyl group attached to the piperidine ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

Recent research has highlighted the importance of pyrido[2,3-d]pyrimidine derivatives in the treatment of various diseases, including cancer and infectious disorders. These compounds have demonstrated inhibitory activity against multiple enzymes and receptors involved in pathogenic processes. The specific arrangement of functional groups in 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one suggests that it may exhibit similar biological activities.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The structural features of 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one, particularly the interaction between the pyrido[2,3-d]pyrimidine core and the piperidine moiety, may facilitate binding to kinase active sites.

In addition to its potential kinase inhibitory activity, this compound may also interact with other biological targets such as transcription factors and growth factor receptors. The trifluoromethoxy group has been shown to enhance binding affinity by increasing hydrophobic interactions and reducing metabolic degradation. This makes 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one a versatile scaffold for developing novel therapeutics.

Current research efforts are focused on synthesizing analogs of this compound to optimize its pharmacological properties. By modifying specific functional groups or introducing new ones, scientists aim to improve its selectivity, potency, and pharmacokinetic profile. Computational modeling and high-throughput screening techniques are being employed to identify promising derivatives for further preclinical evaluation.

The development of new drugs often involves a multi-step synthesis process that requires careful optimization to ensure high yield and purity. The synthesis of 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one involves several key steps, including condensation reactions, cyclization processes, and functional group transformations. Each step must be meticulously controlled to avoid side reactions and impurities that could affect the final product's quality.

Once synthesized, rigorous analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are used to confirm the structure of the compound. These methods provide detailed information about the molecular architecture and help ensure that the synthesized material matches the intended design.

The biological evaluation of 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one involves testing its activity against various biological targets in vitro and in vivo. In vitro assays are performed using cell lines or isolated enzymes to assess its potency and selectivity. In vivo studies provide insights into its pharmacokinetic behavior and potential therapeutic effects in animal models.

One particularly promising area of research is the use of this compound as an antitumor agent. Pyrido[2,3-d]pyrimidine derivatives have shown significant promise in preclinical studies as inhibitors of tyrosine kinases involved in cancer cell proliferation. The presence of the trifluoromethoxy group may enhance its ability to inhibit these kinases by improving binding affinity and reducing off-target effects.

Another potential application is in the treatment of infectious diseases caused by viruses or bacteria that rely on kinase-dependent pathways for replication or survival. By targeting these essential enzymes with compounds like 3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one, researchers may be able to develop novel antibiotics or antivirals with improved efficacy.

The future prospects for this compound are exciting due to its unique structural features and potential therapeutic applications. Continued research will focus on optimizing its chemical properties for better drug-like characteristics while exploring new ways to leverage its biological activity against various diseases.

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